molecular formula C18H19ClN2O2 B8625968 N-[2-(4-Chlorophenoxy)phenyl]piperidine-4-carboxamide CAS No. 919118-21-1

N-[2-(4-Chlorophenoxy)phenyl]piperidine-4-carboxamide

Cat. No.: B8625968
CAS No.: 919118-21-1
M. Wt: 330.8 g/mol
InChI Key: QUGWXVMJHUNGQX-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenoxy)phenyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H19ClN2O2 and its molecular weight is 330.8 g/mol. The purity is usually 95%.
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Properties

CAS No.

919118-21-1

Molecular Formula

C18H19ClN2O2

Molecular Weight

330.8 g/mol

IUPAC Name

N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C18H19ClN2O2/c19-14-5-7-15(8-6-14)23-17-4-2-1-3-16(17)21-18(22)13-9-11-20-12-10-13/h1-8,13,20H,9-12H2,(H,21,22)

InChI Key

QUGWXVMJHUNGQX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(=O)NC2=CC=CC=C2OC3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-[2-(4-chlorophenoxy)phenylcarbamoyl]piperidine-1-carboxylic acid tert-butyl ester (AMR01031, 410 mg, 0.95 mmol) in 4M HCl in dioxane (2 mL) was stirred at room temperature for 2 h. The resulting solution was concentrated under vacuum and the residue was dissolved in DCM, washed with 1M NaOH (1×20 mL), water and brine. The organic layer was dried (MgSO4), filtered and evaporated to give piperidine-4-carboxylic acid [2-(4-chlorophenoxy)phenyl]amide (233 mg, 74%) as a white solid (mp 138-140° C. from hexane/EtOAc), which was used in the next step without further purification. Rf: 0.11 (DCM/methanol 4:1 plus 3 drops of triethylamine) 1H NMR (270 MHz, CDCl3) δ 1.62 (2H, m, CH2), 1.83 (3H, m, CH2+NH), 2.35 (1H, tt, J=11.6, 3.7 Hz, CH), 2.62 (2H, br t, CH2), 3.20 (2H, br d, J=12.3 Hz, CH2), 6.80 (1H, td, ArH), 6.92 (2H, AA′BB′, ArH), 6.98 (1H, td, ArH), 7.11 (1H, td, ArH), 7.29 (1H, AA′BB′, ArH), 7.71 (1H, br s, NHCO) and 8.41 (1H, br d, J=7.9 Hz, ArH).
Name
4-[2-(4-chlorophenoxy)phenylcarbamoyl]piperidine-1-carboxylic acid tert-butyl ester
Quantity
410 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

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